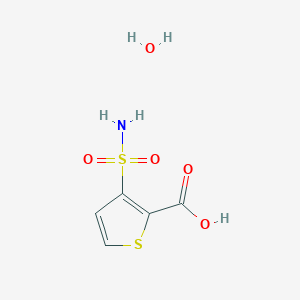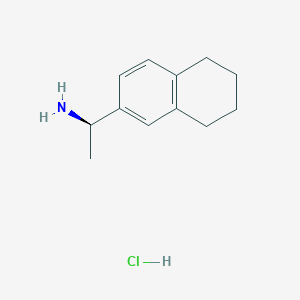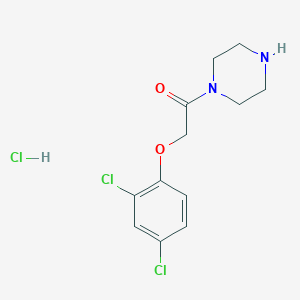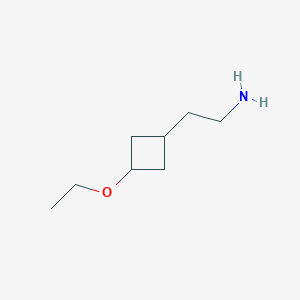
piperidin-4-yl N,N-dimethylcarbamate hydrochloride
Descripción general
Descripción
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a chemical compound that is commonly used as an insecticide and pesticidal agent. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The molecular formula of piperidin-4-yl N,N-dimethylcarbamate hydrochloride is C8H17ClN2O2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The molecular weight of piperidin-4-yl N,N-dimethylcarbamate hydrochloride is 208.68 g/mol. Further physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making the compound valuable for drug design and discovery.
Pharmacological Research
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride can be utilized in pharmacological research to develop new drugs. Its structure is amenable to modifications that can lead to the discovery of novel pharmacophores with potential therapeutic effects. The compound’s derivatives have been explored for their biological activities, which include antimalarial properties , highlighting its importance in the development of new treatments.
Antimicrobial Agent Development
The antimicrobial properties of piperidine derivatives make them candidates for the development of new antimicrobial agents. Research has shown that certain piperidine-based compounds exhibit antibacterial activity, which can be harnessed to combat resistant strains of bacteria . This compound could be modified to enhance its antimicrobial efficacy, contributing to the fight against infectious diseases.
Catalysis in Organic Reactions
Piperidine derivatives, including those derived from piperidin-4-yl N,N-dimethylcarbamate hydrochloride, can act as catalysts or ligands in various organic reactions. For instance, they can be involved in hydrogenation processes to achieve high yields and selectivity . This application is vital for industrial-scale synthesis of complex organic molecules.
Neurological Disorder Treatment
Compounds containing the piperidine moiety are known to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment. Piperidin-4-yl N,N-dimethylcarbamate hydrochloride could be a precursor in synthesizing such inhibitors, contributing to the development of drugs for neurological disorders .
Mecanismo De Acción
Target of Action
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
It is known that benzyl-piperidines, a class of piperidine derivatives, have shown activity against different viruses . For example, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
It is known that piperidine derivatives can have various pharmacological applications . For example, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .
Result of Action
It is known that some piperidine derivatives can induce the expression of certain proteins and promote tumor cell apoptosis .
Propiedades
IUPAC Name |
piperidin-4-yl N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOZRNUJYUNCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803609-75-7 | |
| Record name | piperidin-4-yl N,N-dimethylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)


![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)





![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)

